molecular formula C8H8BrIO B13063208 1-(4-Bromophenyl)-2-iodoethan-1-ol

1-(4-Bromophenyl)-2-iodoethan-1-ol

Cat. No.: B13063208
M. Wt: 326.96 g/mol
InChI Key: GWLSAGACICLTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-iodoethan-1-ol is an organic compound characterized by the presence of both bromine and iodine atoms attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-iodoethan-1-ol typically involves the halogenation of an appropriate precursor. One common method is the reaction of 4-bromobenzyl alcohol with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogen species involved.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-iodoethan-1-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: PCC or Jones reagent in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Substitution: Formation of 1-(4-Bromophenyl)-2-azidoethan-1-ol or 1-(4-Bromophenyl)-2-thiocyanatoethan-1-ol.

    Oxidation: Formation of 1-(4-Bromophenyl)-2-iodoethanone.

    Reduction: Formation of 1-(4-Bromophenyl)-2-iodoethane.

Scientific Research Applications

1-(4-Bromophenyl)-2-iodoethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-iodoethan-1-ol depends on its specific application. In chemical reactions, the presence of both bromine and iodine atoms makes it a versatile intermediate, capable of undergoing various transformations. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2-chloroethan-1-ol
  • 1-(4-Bromophenyl)-2-fluoroethan-1-ol
  • 1-(4-Bromophenyl)-2-bromoethan-1-ol

Comparison: 1-(4-Bromophenyl)-2-iodoethan-1-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to its analogs. The iodine atom, being larger and more polarizable, can participate in different types of reactions and interactions compared to chlorine, fluorine, or even another bromine atom. This makes this compound a valuable compound in synthetic chemistry for creating complex molecules with specific properties.

Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-(4-bromophenyl)-2-iodoethanol

InChI

InChI=1S/C8H8BrIO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2

InChI Key

GWLSAGACICLTHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CI)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.